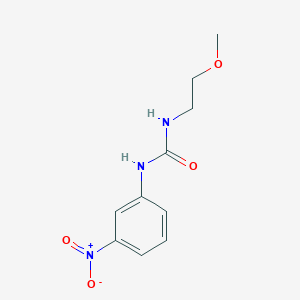![molecular formula C14H16N4OS B4581365 N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)
N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic reactions. For instance, McLaughlin et al. (2016) described the synthesis and identification of a compound with a pyrazole core, indicating the use of bioisosteric replacements and synthesis routes that could be relevant to the synthesis of our compound of interest. Such methodologies often involve stepwise reactions including the formation of intermediate compounds, purification, and characterization steps to ensure the correct structure is obtained (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this category can be determined using various analytical techniques. As highlighted by Hayvalı et al. (2010), X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for the characterization of the molecular structure of synthesized compounds. These techniques provide detailed information about the spatial arrangement of atoms, molecular conformations, and connectivity (Hayvalı et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of a pyrazole core and thiophene ring might suggest specific reactivity patterns, such as nucleophilic substitutions or electrophilic additions. The study by Bondarenko et al. (2015) on N-allyl-5-amino-1H-pyrazole-4-carboxamides undergoing cyclization reactions provides insights into the types of chemical transformations that similar structures might undergo (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments. Studies on similar compounds, like the one by Kumara et al. (2018), where they characterized novel pyrazole derivatives through X-ray diffraction, thermo-gravimetric analysis, and DFT calculations, are indicative of the methods used to determine the physical properties of our compound of interest (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures similar to N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of their functional groups. For example, the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups highlights the potential of cyclopropyl and thiophene moieties in creating bioactive molecules (Nötzel et al., 2001). These methodologies could be relevant for synthesizing and studying the properties of N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide and related compounds.
Biological Activities
Research on similar chemical structures has uncovered a range of potential biological activities, including cytotoxic effects against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been found to exhibit potent cytotoxicity, suggesting that structurally related compounds might also possess significant antitumor or antimicrobial properties (Deady et al., 2003). This indicates the potential of N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide in contributing to the development of new therapeutic agents.
Chemical Properties and Applications
The chemical properties and potential applications of compounds similar to N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide can be inferred from studies on related molecules. Research on thioxopyrimidine derivatives and their novel synthesis routes offers insights into the structural flexibility and reactivity of such compounds, which could be beneficial for designing molecules with specific biological activities or physicochemical properties (Ho & Suen, 2013).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-10(8-16-18(9)2)7-15-14-12(5-6-20-14)13(19)17-11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,17,19)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLRGXHYQRERTI-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=NC2=C(C=CS2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N/C2=C(C=CS2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-{[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]amino}thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4581282.png)

acetic acid](/img/structure/B4581301.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)

![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)

![methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate](/img/structure/B4581325.png)
![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B4581357.png)
![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)
![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)